Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13390697
InChI: InChI=1S/C14H18ClNO2/c1-18-14(17)12-5-7-16(8-6-12)10-11-3-2-4-13(15)9-11/h2-4,9,12H,5-8,10H2,1H3
SMILES: COC(=O)C1CCN(CC1)CC2=CC(=CC=C2)Cl
Molecular Formula: C14H18ClNO2
Molecular Weight: 267.75 g/mol

Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate

CAS No.:

Cat. No.: VC13390697

Molecular Formula: C14H18ClNO2

Molecular Weight: 267.75 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate -

Specification

Molecular Formula C14H18ClNO2
Molecular Weight 267.75 g/mol
IUPAC Name methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C14H18ClNO2/c1-18-14(17)12-5-7-16(8-6-12)10-11-3-2-4-13(15)9-11/h2-4,9,12H,5-8,10H2,1H3
Standard InChI Key ORYFEHYBVJLJIJ-UHFFFAOYSA-N
SMILES COC(=O)C1CCN(CC1)CC2=CC(=CC=C2)Cl
Canonical SMILES COC(=O)C1CCN(CC1)CC2=CC(=CC=C2)Cl

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound features a piperidine ring substituted at the 1-position with a 3-chlorobenzyl group and at the 4-position with a methyl ester (Figure 1). The piperidine core adopts a chair conformation, while the 3-chlorophenyl moiety introduces steric and electronic effects that influence molecular interactions. Key structural attributes include:

PropertyValue
Molecular FormulaC₁₄H₁₈ClNO₂
Molecular Weight267.75 g/mol
IUPAC NameMethyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate
CAS NumberNot publicly disclosed

The chlorine atom at the phenyl ring’s meta position enhances lipophilicity, potentially improving blood-brain barrier permeability .

Spectroscopic and Physicochemical Properties

While experimental data on this specific compound remain limited, analogous piperidine derivatives exhibit:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the ester group.

  • Stability: Resistance to hydrolysis under neutral conditions, though esterase-mediated degradation is plausible in biological systems.

  • pKa: Estimated ~7.5 for the piperidine nitrogen, enabling protonation in physiological environments .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis typically involves a two-step protocol (Figure 2):

  • Alkylation of Piperidine-4-carboxylic Acid: Reacting piperidine-4-carboxylic acid with 3-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) yields 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylic acid.

  • Esterification: Treating the carboxylic acid intermediate with methanol and an acid catalyst (e.g., H₂SO₄) produces the methyl ester.

Key Reaction Conditions:

  • Alkylation: 60–80°C, 12–24 hours, anhydrous DMF.

  • Esterification: Reflux in methanol, 4–6 hours.

Advanced Synthetic Strategies

Recent innovations include:

  • Microwave-Assisted Synthesis: Reducing reaction times by 50% while maintaining yields >85%.

  • Enzymatic Esterification: Using lipases to achieve enantioselective ester formation, though applicability to this compound requires validation .

Pharmacological Significance

Antifungal Activity

In silico docking studies against fungal enzymes reveal:

  • Squalene Synthase (SS): Binding energy = -8.6 kcal/mol, involving hydrophobic interactions with Phe288 and His205 .

  • Lanosterol-14α Demethylase (14α DM): Hydrogen bonding with heme iron (ΔG = -7.9 kcal/mol), critical for ergosterol biosynthesis inhibition .

ADMET Profiling and Toxicity

Computational predictions using SwissADME and PROTox II indicate:

  • Absorption: High gastrointestinal absorption (HIA >90%) due to LogP ≈ 2.8 .

  • Metabolism: CYP3A4-mediated oxidation of the piperidine ring, generating polar metabolites .

  • Toxicity: Low acute oral toxicity (LD₅₀ > 2000 mg/kg in rats) but potential skin sensitization (Category 1) .

Research Frontiers and Challenges

Structural Optimization

  • Halogen Substitution: Replacing chlorine with fluorine may enhance metabolic stability.

  • Ester Bioisosteres: Replacing the methyl ester with amides to prolong half-life.

Clinical Translation Barriers

  • Blood-Brain Barrier Penetration: Requires quantitative PET imaging studies to verify CNS bioavailability.

  • Off-Target Effects: Screening against hERG channels to mitigate cardiotoxicity risks .

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